3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Description
3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H11BrClF3N4O2S2 and its molecular weight is 551.78. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibitors for Antitumor Applications
Research has demonstrated the effectiveness of halogenated sulfonamides, including compounds with structural similarities to the chemical , as inhibitors of carbonic anhydrase IX (CA IX). This enzyme is associated with tumor growth and metastasis. The inhibition of CA IX by these compounds suggests potential applications as antitumor agents. The detailed study of various inhibitors, including those with aromatic and heterocyclic compounds, highlights the opportunity to design more potent and selective CA IX inhibitors for cancer therapy (Ilies et al., 2003).
Catalyst for Organic Synthesis
Compounds with bromo, chloro, and sulfonamide functionalities have been utilized as catalysts in organic synthesis. For instance, N-bromo sulfonamide reagents have been employed in facilitating the synthesis of complex organic compounds through condensation reactions. This includes the creation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating the utility of such compounds in enhancing reaction efficiency and yields in organic chemistry (Khazaei et al., 2014).
Photosensitizers for Photodynamic Therapy
The modification of benzamides and related compounds to include sulfonamide and halogen groups has led to the development of novel photosensitizers with high singlet oxygen quantum yields. These compounds are significant for their applications in photodynamic therapy (PDT), particularly for the treatment of cancer. The specific structural modifications contribute to the compounds' effectiveness in generating reactive oxygen species necessary for PDT, highlighting their potential in medical applications (Pişkin et al., 2020).
Antimicrobial and Antitubercular Agents
Several novel derivatives containing the thiadiazole ring, akin to the chemical of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents. Additionally, specific derivatives have been investigated for their antitubercular activity, offering promising leads for the development of new treatments for tuberculosis (Kumara et al., 2015).
Anticancer Activity
The incorporation of sulfonamide and halogen groups into benzamide derivatives has led to the synthesis of compounds with significant anticancer activity. These compounds have been evaluated against various human cancer cell lines, showing potential as anticancer agents. The structural elements of these compounds, including the thiadiazole ring and sulfonamide functionalities, play a crucial role in their biological activity, underscoring their importance in the development of new cancer therapies (Tiwari et al., 2017).
Properties
IUPAC Name |
3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClF3N4O2S2/c19-11-3-1-2-9(6-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)4-5-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENXOTCTTSPHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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